(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
InChI Key |
CSWRQFLOYNWXOC-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC#N)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC#N)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . It features an amino group and a nitrile group attached to a propanene backbone, with a 2,3-dimethoxyphenyl substituent. These structural components are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile exhibits various biological activities, including:
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
The biological activity of (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is hypothesized to involve:
- Binding Interactions : The amino and nitrile groups can form hydrogen bonds with target enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence cellular processes by interacting with signaling molecules involved in inflammation and cancer progression.
Anticancer Activity
A study investigating structurally similar compounds highlighted their ability to inhibit cancer cell lines such as HeLa and MCF7. For instance:
- Compound Comparison : Compounds with similar structures exhibited IC50 values ranging from 1.35 µM to 2.59 µM against various cancer cell lines, indicating significant anticancer potential .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.35 |
| Compound B | MCF7 | 1.35 |
| (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile | TBD | TBD |
Anti-inflammatory Activity
Research has indicated that compounds with similar structures can inhibit tumor necrosis factor (TNF), suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis and cachexia .
Synthesis and Derivatives
The synthesis of (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves several steps that can be optimized for yield and efficiency. The following reactions are commonly involved:
- Oxidation : Converts the amino group to oximes.
- Reduction : Reduces the nitrile group to primary amines.
- Substitution : Methoxy groups can undergo nucleophilic substitution.
These reactions allow for the creation of various derivatives that may enhance biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the (3S)-3-amino-propanenitrile core but differ in aromatic substituents:
*Estimated formula based on structural analysis.
Key Observations:
Substituent Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance solubility in polar solvents compared to halogen-substituted analogs . The 2-fluoro-5-methoxyphenyl analog combines electron-withdrawing (F) and donating (OCH₃) groups, creating a balanced electronic profile that could influence receptor binding .
Steric Considerations :
- The ortho-methoxy group in the target compound may introduce steric hindrance, affecting its interaction with enzymes or receptors. This contrasts with the para-chloro substituent in the 4-chloro-2-fluorophenyl analog, which occupies a less sterically demanding position .
Molecular Weight and Physicochemical Properties: The target compound’s estimated molecular weight (~220.24 g/mol) is higher than its analogs due to the two methoxy groups (each contributing ~31 g/mol). This may reduce volatility compared to the lighter halogenated analogs . Limited data on melting/boiling points for these compounds suggests a need for experimental characterization.
Preparation Methods
Starting Materials and Key Intermediates
| Compound | Role | Typical Source/Preparation |
|---|---|---|
| 2,3-Dimethoxybenzaldehyde | Aromatic aldehyde precursor | Commercially available or synthesized via methylation of 2,3-dihydroxybenzaldehyde |
| Ammonia or primary amine | Amino group source | Commercially available |
| Cyanating agent (e.g., cyanide) | Introduction of nitrile group | Sodium cyanide, ethyl cyanoacetate |
Synthetic Route Outline
Condensation Reaction:
2,3-Dimethoxybenzaldehyde is reacted with ammonia or a primary amine to form an imine intermediate. This step is typically carried out under mild acidic or neutral conditions to facilitate imine formation.Cyanide Addition or Cyanation:
The imine intermediate undergoes nucleophilic addition with a cyanide source to generate an amino nitrile intermediate. This step introduces the nitrile (-C≡N) group at the 3-position of the propanenitrile backbone.Stereoselective Reduction or Resolution:
The racemic amino nitrile mixture is subjected to chiral resolution using chiral acids or bases (e.g., tartaric acid derivatives) or asymmetric catalytic hydrogenation to isolate the (3S)-enantiomer.Purification:
The final product is purified by recrystallization or chromatographic techniques to achieve high enantiomeric purity and chemical purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine Formation | 2,3-Dimethoxybenzaldehyde, ammonia/amine, solvent (ethanol, methanol), mild acid catalyst | Room temperature to reflux, 2–12 hours |
| Cyanide Addition | Sodium cyanide or ethyl cyanoacetate, solvent (water/ethanol), base (e.g., sodium hydroxide) | Controlled temperature (0–40 °C) for safety |
| Chiral Resolution | Chiral acid (e.g., L-(+)-tartaric acid), solvent (acetone, ethanol) | Cooling crystallization to separate enantiomers |
| Asymmetric Reduction | Chiral catalyst (e.g., Rh or Ru complexes), hydrogen gas, solvent (methanol) | High selectivity for (3S) enantiomer |
Industrial and Laboratory Scale Considerations
Continuous Flow Synthesis:
For industrial-scale production, continuous flow reactors improve reaction control, safety (especially handling cyanides), and yield.Catalyst Selection:
Asymmetric hydrogenation catalysts enhance enantiomeric excess and reduce the need for resolution steps.Safety Measures:
Cyanide reagents require strict handling protocols due to toxicity. Anhydrous and oxygen-free conditions may be necessary for some steps.Purification:
High-performance liquid chromatography (HPLC) or preparative chiral chromatography is often employed for final enantiomer purification.
Comparative Data Table of Preparation Parameters for Related Dimethoxy Isomers
| Parameter | (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile | (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | Expected for (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile |
|---|---|---|---|
| Starting aldehyde | 2,4-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde |
| Cyanating agent | Sodium cyanide, ethyl cyanoacetate | Sodium cyanide, ethyl cyanoacetate | Sodium cyanide, ethyl cyanoacetate |
| Chiral resolution method | L-(+)-tartaric acid crystallization | Chiral chromatography or tartaric acid resolution | Chiral resolution or asymmetric catalysis |
| Typical yield (%) | 60–75% | 65–80% | Estimated 60–80% |
| Enantiomeric excess (ee) | >95% | >95% | Target >95% |
| Reaction temperature | 0–70 °C | 0–70 °C | 0–70 °C |
| Purification methods | Recrystallization, chromatography | Recrystallization, chromatography | Similar methods |
Research Findings and Optimization
Studies on related compounds indicate that the position of methoxy substituents on the phenyl ring affects reaction rates and stereoselectivity during cyanide addition and reduction steps.
Optimization of solvent systems and temperature profiles improves yield and purity.
Use of modern chiral catalysts reduces the number of synthetic steps by enabling direct asymmetric synthesis rather than resolution.
Advanced analytical techniques such as chiral HPLC and NMR spectroscopy confirm stereochemistry and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
